molecular formula C5H8N4O2 B13102195 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide

5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide

Cat. No.: B13102195
M. Wt: 156.14 g/mol
InChI Key: VLGPAIFKLCTJBX-UHFFFAOYSA-N
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Description

5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide: is a compound with a mouthful of a name, but its structure holds intriguing possibilities. Let’s break it down:

    Structure: It belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. Specifically, it features an oxadiazole ring with an ethyl group (C₂H₅) and an N-hydroxy group (–OH) attached. The carboximidamide moiety adds further complexity.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. Here’s a simplified route:

    Formation of Amidoxime (Intermediate):

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The N-hydroxy group can undergo oxidation to form a nitro group.

    Substitution: The ethyl group can be substituted with other functional groups.

    Hydrolysis: The carboximidamide group can hydrolyze to yield carboxylic acid and amidoxime.

Common Reagents and Conditions::

    Oxidation: Nitric acid (HNO₃) or other oxidizing agents.

    Substitution: Various alkylating agents or nucleophiles.

    Hydrolysis: Acidic or basic conditions.

Major Products::
  • Oxidation: Nitro derivatives.
  • Substitution: Various derivatives with modified ethyl groups.
  • Hydrolysis: Carboxylic acid and amidoxime.

Scientific Research Applications

This compound finds applications across scientific domains:

Mechanism of Action

The precise mechanism remains an active area of research. its N-hydroxy group suggests potential involvement in redox processes, enzyme inhibition, or metal chelation.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

5-ethyl-N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide

InChI

InChI=1S/C5H8N4O2/c1-2-3-7-5(9-11-3)4(6)8-10/h10H,2H2,1H3,(H2,6,8)

InChI Key

VLGPAIFKLCTJBX-UHFFFAOYSA-N

Isomeric SMILES

CCC1=NC(=NO1)/C(=N/O)/N

Canonical SMILES

CCC1=NC(=NO1)C(=NO)N

Origin of Product

United States

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